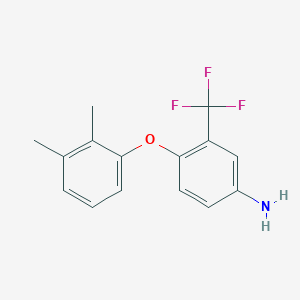
4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group and a dimethylphenoxy group attached to an aniline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline typically involves the reaction of 2,3-dimethylphenol with 3-(trifluoromethyl)aniline under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)benzoic acid
- 4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)phenol
- 4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)benzaldehyde
Uniqueness
4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline is unique due to the presence of both the trifluoromethyl and dimethylphenoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications in research and industry.
生物活性
4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C15H14F3N
- Molecular Weight : 281.27 g/mol
- Structure : The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, potentially influencing its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including:
- Staphylococcus aureus
- Methicillin-resistant Staphylococcus aureus (MRSA)
In vitro studies have demonstrated that this compound possesses both bacteriostatic and bactericidal effects, with minimum inhibitory concentrations (MICs) showing significant activity against these pathogens. For instance, one study reported MIC values of 25.9 µM against S. aureus and MRSA isolates .
| Compound | MIC (µM) | MBC (µM) | Activity Type |
|---|---|---|---|
| This compound | 25.9 | Equal to MIC | Bactericidal |
Anti-inflammatory Potential
The compound has been investigated for its anti-inflammatory effects. In a study evaluating various derivatives, compounds with similar structural motifs showed varying degrees of NF-κB modulation. The presence of the trifluoromethyl group was linked to enhanced anti-inflammatory activity, suggesting that structural modifications can significantly influence biological outcomes .
Cytotoxicity and Cell Viability
Cell viability assays using the MTT test indicated that exposure to the compound resulted in a significant decrease in viability of bacterial cells below the threshold of 70%, confirming its potential as an effective antimicrobial agent .
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.
- Nuclear Factor kappa B (NF-κB) : It may influence NF-κB pathways, affecting transcriptional regulation related to inflammatory responses .
Case Studies
- Study on Antibacterial Efficacy : A comprehensive study evaluated the antibacterial efficacy of several compounds with trifluoromethyl groups. Results indicated that those with similar structures to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
- Inflammation Model Testing : In models of inflammation, compounds exhibiting the trifluoromethyl moiety were tested for their ability to reduce inflammatory markers. The findings suggested that such compounds could be developed into therapeutic agents for inflammatory diseases .
特性
IUPAC Name |
4-(2,3-dimethylphenoxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-4-3-5-13(10(9)2)20-14-7-6-11(19)8-12(14)15(16,17)18/h3-8H,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJPMDFNLVQOSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













